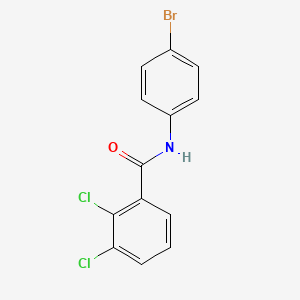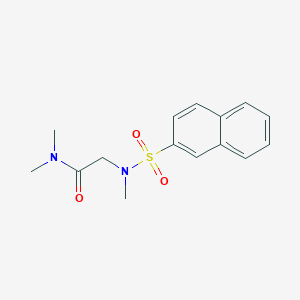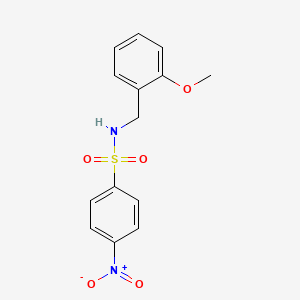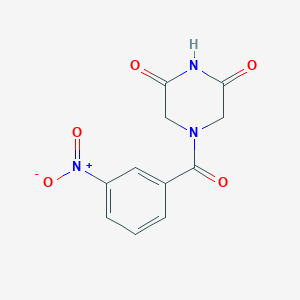
4-(3-nitrobenzoyl)-2,6-piperazinedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-nitrobenzoyl)-2,6-piperazinedione is a chemical compound that has gained significant attention in scientific research due to its unique properties. This molecule is also known as NBD-Cl, and it is commonly used as a fluorescent labeling agent for proteins and nucleic acids.
作用机制
The mechanism of action of NBD-Cl involves the covalent attachment of the NBD-Cl molecule to the target protein or nucleic acid. This covalent attachment results in the formation of a fluorescent conjugate, which can be detected and quantified using fluorescence spectroscopy. The fluorescence emitted by the conjugate is proportional to the amount of NBD-Cl attached to the target molecule, allowing for the measurement of protein or nucleic acid concentration.
Biochemical and Physiological Effects:
NBD-Cl has no known biochemical or physiological effects on living organisms. It is considered safe for use in scientific research and has been extensively tested for toxicity.
实验室实验的优点和局限性
The advantages of using NBD-Cl in lab experiments include its high sensitivity, specificity, and versatility. It can be used to label a wide range of proteins and nucleic acids, making it a valuable tool for studying various biological processes. Additionally, NBD-Cl is stable, easy to use, and cost-effective.
The limitations of using NBD-Cl in lab experiments include its potential for interfering with protein function and its sensitivity to environmental factors such as pH and temperature. Additionally, NBD-Cl is not suitable for use in live-cell imaging due to its low photostability.
未来方向
There are several future directions for the use of NBD-Cl in scientific research. One direction is the development of new labeling strategies that minimize the potential for interfering with protein function. Another direction is the use of NBD-Cl in combination with other labeling agents to study complex biological systems. Additionally, there is a need for the development of new imaging techniques that can overcome the limitations of NBD-Cl in live-cell imaging. Finally, there is a need for further research into the potential applications of NBD-Cl in drug discovery and development.
Conclusion:
In conclusion, 4-(3-nitrobenzoyl)-2,6-piperazinedione, or NBD-Cl, is a valuable tool for studying various biological processes. Its high sensitivity, specificity, and versatility make it an essential component of many scientific research projects. While there are limitations to its use, ongoing research is focused on developing new strategies to overcome these limitations and expand the potential applications of NBD-Cl in scientific research.
合成方法
The synthesis method of 4-(3-nitrobenzoyl)-2,6-piperazinedione involves the reaction of 3-nitrophthalic anhydride with 1,2-diaminopropane. This reaction results in the formation of the intermediate compound, which is then treated with thionyl chloride to obtain the final product, NBD-Cl. This method has been optimized to achieve a high yield of NBD-Cl, making it an efficient and cost-effective process.
科学研究应用
NBD-Cl has various scientific research applications, with its most significant use being as a fluorescent labeling agent for proteins and nucleic acids. It is used to study protein-protein interactions, protein folding, and protein trafficking. NBD-Cl is also used to study DNA structure and dynamics, DNA-protein interactions, and RNA secondary structure. Additionally, NBD-Cl is used to study membrane dynamics, lipid-protein interactions, and vesicle trafficking.
属性
IUPAC Name |
4-(3-nitrobenzoyl)piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O5/c15-9-5-13(6-10(16)12-9)11(17)7-2-1-3-8(4-7)14(18)19/h1-4H,5-6H2,(H,12,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSKUOIZHMKRYEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>39.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49644564 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-[2-(4-methylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5837299.png)
![N'-[2-(allyloxy)benzylidene]-2-(4-bromophenyl)-2-hydroxyacetohydrazide](/img/structure/B5837302.png)
![N-{3-methoxy-4-[(3-methylbenzyl)oxy]benzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B5837307.png)
![3-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5837315.png)
![N'-[(5-methyl-2-furyl)methylene]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B5837322.png)

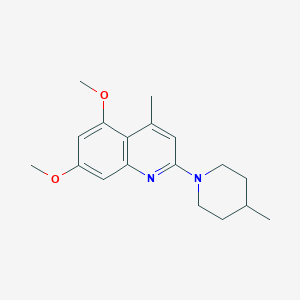


![[(8-chloro-3-ethyl-2-methyl-4-quinolinyl)thio]acetic acid](/img/structure/B5837350.png)
